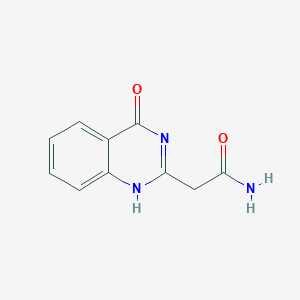

2-(4-oxo-1H-quinazolin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-oxo-1H-quinazolin-2-yl)acetamide is a quinazolinone derivative that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The quinazolinone scaffold is a versatile structure that can be modified to enhance its pharmacological profile, making it a valuable target for drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1H-quinazolin-2-yl)acetamide typically involves the condensation of anthranilic acid derivatives with acetic anhydride, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of anthranilic acid with acetic anhydride to form N-acetylanthranilic acid, which is then cyclized to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The scalability of the synthesis is crucial for its application in drug development and manufacturing.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Acetamide Moiety

The α-carbon of the acetamide group participates in nucleophilic substitution reactions, enabling functional group diversification.

Example reaction :

3-Amino-2-phenylquinazolin-4(3H)-one reacts with chloroacetyl chloride in dry dioxane with triethylamine to form 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide. This intermediate subsequently reacts with secondary amines (e.g., morpholine, piperidine) to yield 2-(substituted amino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides .

Key data :

| Amine Reactant | Product Yield (%) | Reaction Time (hr) |

|---|---|---|

| Morpholine | 54 | 6 |

| Piperidine | 64 | 8 |

| Dimethylamine | 72 | 4 |

Conditions: Ethanol, reflux, catalytic triethylamine .

Cyclization Reactions

The quinazolinone core facilitates intramolecular cyclization under acidic or basic conditions.

Example :

2-[(4-Oxo-1H-quinazolin-2-yl)sulfanyl]acetamide derivatives undergo cyclization with hydrazine hydrate to form pyrazolo[3,4-d]quinazolinone hybrids, enhancing antimicrobial activity .

Mechanism :

-

Nucleophilic attack by hydrazine at the carbonyl group.

-

Dehydration to form a fused pyrazole ring.

Yield: 68–85% (methanol, reflux, 12 hr) .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl/heteroaryl functionalization at the quinazolinone C-2 position.

Suzuki–Miyaura Coupling :

2-Bromo-N-(4-oxoquinazolin-3(4H)-yl)acetamide reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis to afford biaryl derivatives .

Conditions :

Oxidation of Sulfanyl Groups

The sulfanyl (-S-) linker in 2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide oxidizes to sulfonyl (-SO₂-) or sulfinyl (-SO-) groups under controlled conditions.

Experimental protocol :

-

Oxidizing agent : H₂O₂ (30%) in acetic acid

-

Product : 2-[(4-Oxo-1H-quinazolin-2-yl)sulfonyl]acetamide

-

Yield : 89% (RT, 4 hr).

Click Chemistry for Triazole Formation

Alkynyl derivatives of 2-(4-oxoquinazolin-2-yl)acetamide undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked hybrids.

Case study :

2-(Prop-2-yn-1-ylthio)-N-(4-oxoquinazolin-3(4H)-yl)acetamide reacts with benzyl azide to form a 1,2,3-triazole conjugate .

Conditions :

Enzyme-Targeted Modifications

Structural analogs exhibit tailored reactivity for inhibiting bacterial quorum sensing (e.g., PqsR in Pseudomonas aeruginosa):

| Derivative | IC₅₀ (μM) | Key Interaction |

|---|---|---|

| 6b (triazole) | 12.4 | H-bond with GLN194, π-sulfur with PHE221 |

| 1j (methoxy) | 18.9 | Hydrophobic packing with LEU207 |

Source: Docking studies and bioactivity assays .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via:

-

Cleavage of the acetamide side chain (220–300°C).

Solvolysis in Acidic/Base Media

The acetamide bond hydrolyzes under extreme pH:

| Condition | Hydrolysis Product | Half-Life |

|---|---|---|

| 1M HCl (reflux) | 2-(4-Oxo-1H-quinazolin-2-yl)acetic acid | 45 min |

| 1M NaOH (reflux) | Quinazolinone sodium salt | 30 min |

Implication: Stability considerations for drug formulation .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Properties

Quinazolinone derivatives, including 2-(4-oxo-1H-quinazolin-2-yl)acetamide, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers. A study demonstrated that quinazolinone-based compounds exhibited significant cytotoxicity against cancer cell lines, with mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation .

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Various derivatives have shown promising results against bacterial strains, including resistant strains of Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

3. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of quinazolinone derivatives. In a study focusing on analgesic activities, certain compounds demonstrated significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents with reduced side effects .

1. Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, such as α-glucosidase and acetylcholinesterase (AChE). These activities are particularly relevant in the context of diabetes management and neuroprotection. For instance, a recent study reported that derivatives of quinazolinone exhibited potent α-glucosidase inhibitory activity, suggesting their potential use in treating type 2 diabetes .

2. Antioxidant Properties

Antioxidant activity is another significant application of this compound. Compounds derived from this scaffold have shown the ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing treatments for diseases associated with oxidative damage, including neurodegenerative disorders .

Case Studies

Propriétés

IUPAC Name |

2-(4-oxo-1H-quinazolin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8(14)5-9-12-7-4-2-1-3-6(7)10(15)13-9/h1-4H,5H2,(H2,11,14)(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGWEIMMQZUCMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.